Tert-butyl 2-acetyl-4-oxopentanoate

Descripción general

Descripción

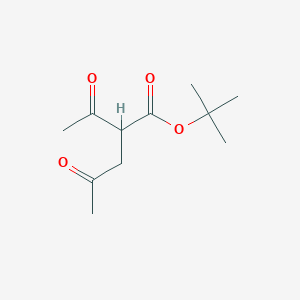

Tert-butyl 2-acetyl-4-oxopentanoate is an organic compound with the molecular formula C11H18O4 . It belongs to the ester group and is used in various scientific experiments due to its unique physical and chemical properties.

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-acetyl-4-oxopentanoate is characterized by its molecular formula C11H18O4 . The InChI string representation of its structure is InChI=1S/C9H16O3/c1-7 (10)5-6-8 (11)12-9 (2,3)4/h5-6H2,1-4H3 . The Canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C .

Physical And Chemical Properties Analysis

Tert-butyl 2-acetyl-4-oxopentanoate has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 5 rotatable bonds . The exact mass and monoisotopic mass are 172.109944368 g/mol . The topological polar surface area is 43.4 Ų . It has 12 heavy atoms . The complexity of the molecule is computed to be 177 .

Aplicaciones Científicas De Investigación

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis involves several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .

- Results : The newly synthesized compounds were characterized by spectral data .

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Results : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis

- Application : Amino acid ionic liquids (AAILs) have multiple reactive groups and are used for organic synthesis. To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- Method : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

-

The tert-butyl group in chemistry and biology

- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It has relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations .

- Results : The way through to its possible application in biocatalytic processes is described .

Propiedades

IUPAC Name |

tert-butyl 2-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-7(12)6-9(8(2)13)10(14)15-11(3,4)5/h9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMKNSLGLXNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-acetyl-4-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)